N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide
Overview
Description
“N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide” is a chemical compound with the molecular formula C7H10N4O2 . It has an average mass of 182.180 Da and a monoisotopic mass of 182.080383 Da .
Molecular Structure Analysis
The molecular structure of “N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide” consists of 7 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The compound has a density of 1.4±0.1 g/cm3 and a molar volume of 128.4±7.0 cm3 .
Physical and Chemical Properties Analysis
“N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide” has several notable physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a molar refractivity of 45.8±0.5 cm3, and a molar volume of 128.4±7.0 cm3 . The compound has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds . Its polar surface area is 83 Å2, and its polarizability is 18.2±0.5 10-24 cm3 .
Scientific Research Applications
Chemical Reactions and Derivatives
One significant application of N'-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide in scientific research is in the field of chemical reactions and the synthesis of derivatives. For instance, it reacts with hydrazine to yield various products like 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and (4-amino-5-mercapto-1,2,4-triazol-3-yl)acetohydrazide, highlighting a pathway for reductive sequences in chemical transformations (Dickinson & Jacobsen, 1975). Similarly, its reaction with triethyl orthoformate has been studied, leading to the creation of distinct compounds, indicating its role as a versatile reagent in organic synthesis (Erkin & Krutikov, 2019).
Heterocyclic Compound Synthesis
This compound is also used in the synthesis of heterocyclic compounds. For instance, it has been utilized in the preparation of (1,3-oxazepine) derivatives from 6-methyl 2-thiouracil, indicating its importance in the creation of new heterocyclic structures with potential biological activities (Mohammad, Ahmed, & Mahmoud, 2017).
Antimicrobial and Biological Activities
Research has also explored the antimicrobial and biological activities of compounds derived from this compound. Studies have shown that certain derivatives exhibit significant antibacterial activity, which is crucial for the development of new pharmaceuticals (Fuloria et al., 2009).
Future Directions
The future directions for research on “N’-(4-hydroxy-6-methylpyrimidin-2-yl)acetohydrazide” could involve further exploration of its potential biological activities, such as its antitrypanosomal and antiplasmodial activities . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights.
Properties
IUPAC Name |
N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-3-6(13)9-7(8-4)11-10-5(2)12/h3H,1-2H3,(H,10,12)(H2,8,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQHYGMRVXMHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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